

Application Notes and Protocols for TES-d15 Buffer in Cell Culture

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Compound of Interest

Compound Name: TES-d15

Cat. No.: B12297144

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These application notes provide detailed protocols and guidelines for the preparation and use of a 15 mM TES (N-tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid) buffer for various cell culture applications. TES is a zwitterionic buffer widely used in biological research due to its low toxicity and stable pH maintenance within the physiological range.

Physicochemical Properties of TES Buffer

TES buffer is favored for its ability to maintain a stable pH in the physiological range of 6.8 to 8.2. Its pKa is approximately 7.4 at 25°C, making it an excellent choice for buffering cell culture media. Unlike some other buffers, TES does not form significant complexes with most metal ions, which is a crucial feature for maintaining the integrity of enzymatic assays and cellular processes.

Property	Value	Reference
Chemical Name	N-tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid	
Molecular Weight	229.25 g/mol	
pKa at 25°C	7.4	
Effective pH Range	6.8 - 8.2	
Appearance	White crystalline powder	

Applications in Cell Culture

TES buffer is a versatile component in cell culture for several reasons:

- **pH Stability:** It provides robust pH control for culture media, which is critical for cell viability and growth, especially when working with cells sensitive to pH fluctuations or in bicarbonate-free systems.
- **Low Toxicity:** TES is generally considered non-toxic to most cell lines at typical working concentrations.
- **Minimal Metal Ion Chelation:** Its low affinity for divalent cations like Ca^{2+} and Mg^{2+} ensures that the availability of these essential ions in the culture medium is not significantly affected.
- **Broad Compatibility:** It is compatible with a wide range of cell lines and is often used in various biological assays, including those involving enzymatic reactions.

Experimental Protocols

A concentrated stock solution is prepared first and then diluted to the final working concentration.

Materials:

- TES powder (MW: 229.25 g/mol)
- 10 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution
- Deionized, nuclease-free water
- pH meter
- Stir plate and stir bar
- Graduated cylinders and beakers
- 0.22 μm sterile filter unit

Procedure:

- Weigh out 229.25 g of TES powder.
- Add the powder to a beaker containing approximately 800 mL of deionized water.
- Place the beaker on a stir plate and stir until the powder is completely dissolved.
- Slowly add 10 M NaOH or KOH solution dropwise to adjust the pH to the desired value (e.g., 7.4). Monitor the pH continuously with a calibrated pH meter.
- Once the target pH is reached, transfer the solution to a 1 L graduated cylinder and add deionized water to bring the final volume to 1000 mL.
- Sterilize the 1 M TES stock solution by filtering it through a 0.22 μ m filter into a sterile container.
- Store the stock solution at 4°C.

This protocol describes the dilution of the 1 M stock solution to the final 15 mM working concentration.

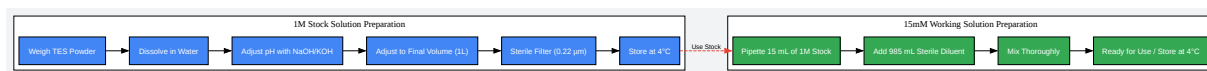
Materials:

- 1 M sterile TES stock solution
- Sterile, deionized water or cell culture medium
- Sterile graduated cylinders or pipettes
- Sterile storage bottles

Procedure:

- To prepare 1 L of 15 mM TES buffer, pipette 15 mL of the 1 M sterile TES stock solution into a sterile container.
- Add 985 mL of sterile, deionized water or your desired cell culture medium to the container.

- Gently mix the solution thoroughly.
- The final 15 mM **TES-d15** buffer is ready for use. Store at 4°C if not used immediately.

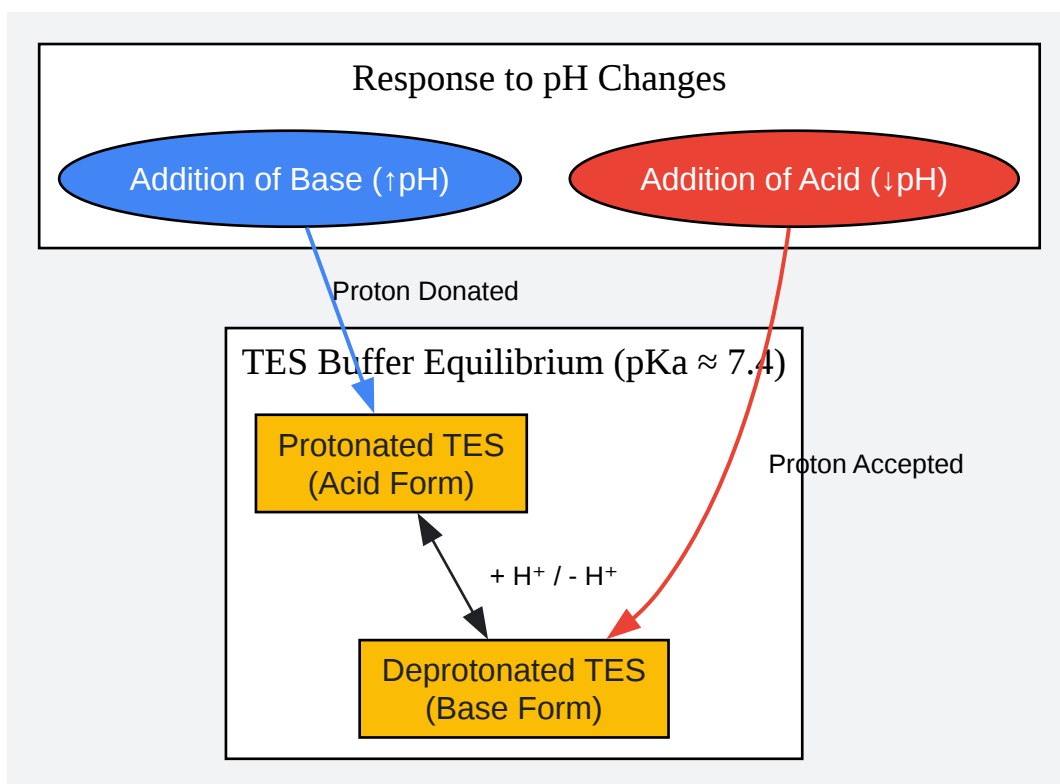


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Caption: Workflow for the preparation of TES buffer solutions.

Buffering Mechanism

TES is a zwitterionic buffer, meaning it has both a positive and a negative charge, which helps to minimize its interaction with cellular components. The buffering action of TES is centered around the pKa of its amine group. When the pH of the medium decreases (increase in H⁺), the amine group can accept a proton. Conversely, when the pH increases (decrease in H⁺), the sulfonic acid group can donate a proton, thus maintaining a stable pH.



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Caption: The buffering mechanism of TES in response to pH changes.

Quality Control

Before use in cell culture, it is recommended to perform the following quality control checks on your prepared **TES-d15** buffer:

- **pH Verification:** Confirm that the final pH of the working solution is within the desired range using a calibrated pH meter.
- **Sterility Test:** Streak a small aliquot of the buffer on a nutrient agar plate and incubate for 24-48 hours to check for any microbial contamination.
- **Endotoxin Testing:** For sensitive applications such as primary cell culture or drug development, consider testing for endotoxin levels.

By following these guidelines and protocols, researchers can confidently prepare and utilize **TES-d15** buffer to maintain optimal pH conditions for their cell culture experiments.

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